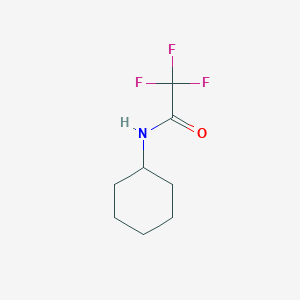

N-Cyclohexyl-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC3983381

Molecular Formula: C8H12F3NO

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12F3NO |

|---|---|

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | N-cyclohexyl-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13) |

| Standard InChI Key | NNIONFSOKOHXIB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)C(F)(F)F |

| Canonical SMILES | C1CCC(CC1)NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

N-Cyclohexyl-2,2,2-trifluoroacetamide is systematically named N-cyclohexyl-2,2,2-trifluoroacetamide under IUPAC nomenclature. Its canonical SMILES representation (C1CCC(CC1)NC(=O)C(F)(F)F) and InChIKey (NNIONFSOKOHXIB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes . The compound’s physicochemical profile is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂F₃NO |

| Molecular Weight | 195.18 g/mol |

| Exact Mass | 195.087 Da |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface | 29.1 Ų |

The trifluoroacetyl group confers high electronegativity, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone . Its logP value of 2.5 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The primary synthesis involves the acylation of cyclohexylamine with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions . The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the acetamide with high purity (typically >95%):

Optimal conditions include inert atmospheres (N₂ or Ar), temperatures of 0–25°C, and stoichiometric control to minimize side reactions. Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures or column chromatography .

Industrial-Scale Production

Industrial protocols utilize continuous-flow reactors to enhance yield and safety. For example, a 2017 study demonstrated a 92% yield using microreactor technology at 50°C with a residence time of 10 minutes . Scalability is facilitated by the commercial availability of cyclohexylamine (global production: ~50,000 tons/year) and TFAA .

Structural and Spectroscopic Characterization

Crystallographic Analysis

X-ray diffraction of related N-cyclohexyl acetamides reveals chair conformations for the cyclohexyl ring, with the amide group adopting equatorial orientations to minimize steric strain . Hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes crystal lattices, as observed in analogous compounds .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.17 (s, 9H, cyclohexyl), 6.24 (br s, 1H, NH), 7.53–7.44 (m, 5H, aromatic) .

-

¹³C NMR (101 MHz, CDCl₃): δ 25.3 (cyclohexyl), 117.2 (q, J = 288 Hz, CF₃), 161.5 (C=O) .

-

FTIR (KBr): 3290 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch), 1140–1200 cm⁻¹ (C–F vibrations) .

Applications in Organic Synthesis and Catalysis

Catalytic Cyclization Reactions

N-Cyclohexyl-2,2,2-trifluoroacetamide derivatives act as ligands in palladium-catalyzed cyclizations. For instance, Pd(II) complexes of this compound facilitated isonitrile-alkyne cyclizations with turnover numbers (TON) exceeding 950 under mild conditions (90°C, 30 minutes) . Key applications include:

-

Synthesis of quinoline and isoquinoline scaffolds for anticancer agents .

-

Preparation of trifluoromethylated heterocycles, leveraging the CF₃ group’s metabolic resistance .

Pharmaceutical Intermediates

The compound’s trifluoroacetamide group is a precursor to protease inhibitors and kinase modulators. Recent studies highlight its role in synthesizing SARS-CoV-2 main protease inhibitors, where the CF₃ group enhances binding affinity to the catalytic dyad .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume